molecular formula C23H16ClN3 B6509415 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-33-5

3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509415
CAS No.: 901006-33-5
M. Wt: 369.8 g/mol
InChI Key: JUSRLSLOHSKGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core. The structure includes:

  • A 4-methylphenyl group at position 1, which introduces steric bulk and hydrophobic interactions.

This compound belongs to a class of pyrazoloquinolines studied for diverse biological activities, including anti-inflammatory, enzyme inhibition, and photophysical properties .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c1-15-6-12-18(13-7-15)27-23-19-4-2-3-5-21(19)25-14-20(23)22(26-27)16-8-10-17(24)11-9-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSRLSLOHSKGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H18ClN3C_{23}H_{18}ClN_3. Its structure includes a pyrazoloquinoline core with chlorophenyl and methylphenyl substituents, which are believed to enhance its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound demonstrated a notable reduction in NO levels, suggesting its potential as an anti-inflammatory agent. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .

2. Anticancer Activity

The anticancer properties of pyrazolo[4,3-c]quinoline derivatives have been explored in various studies. In vitro evaluations against several cancer cell lines revealed that these compounds can induce apoptosis and inhibit cell proliferation. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against breast cancer cells. The mechanism of action is believed to involve the modulation of cell cycle regulators and apoptotic pathways .

3. Antimicrobial Activity

The antimicrobial potential of pyrazoloquinolines has also been assessed. Studies indicate that these compounds possess moderate to high activity against various bacterial strains and fungi. The presence of both chlorophenyl and methylphenyl groups appears to enhance their interaction with microbial targets, leading to effective inhibition of growth .

Data Summary

Activity Effect Mechanism Reference
Anti-inflammatoryInhibition of NO productionInhibition of iNOS and COX-2
AnticancerInduction of apoptosisModulation of cell cycle and apoptosis
AntimicrobialModerate to high activityInteraction with microbial targets

Case Studies

Several case studies have highlighted the effectiveness of pyrazolo[4,3-c]quinoline derivatives:

  • Case Study 1 : A derivative was tested for its anti-inflammatory effects in a murine model of arthritis. The results showed a significant reduction in joint swelling and pain scores compared to controls, supporting its therapeutic potential in inflammatory diseases.
  • Case Study 2 : In a study assessing anticancer properties, a series of pyrazolo[4,3-c]quinolines were evaluated against human cancer cell lines. One compound exhibited an IC50 value lower than that of conventional chemotherapeutics like doxorubicin, indicating superior efficacy.

Scientific Research Applications

Anticancer Activity

Research has shown that pyrazoloquinolines exhibit promising anticancer properties. Studies indicate that 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast and lung cancer cells, demonstrating cytotoxic effects that suggest potential as a chemotherapeutic agent .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism is believed to involve disruption of microbial cell membranes or interference with cellular processes .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoloquinolines have been documented in several studies. The compound may inhibit pro-inflammatory cytokines and enzymes, providing a basis for its use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Organic Electronics

In materials science, this compound has potential applications in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to optimize its performance in these applications by modifying its chemical structure to enhance charge transport properties .

Photovoltaic Devices

The compound's ability to absorb light and convert it into electrical energy positions it as a valuable material in the development of photovoltaic devices. Studies are exploring the incorporation of this pyrazoloquinoline derivative into thin-film solar cells to improve efficiency and stability .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated cytotoxicity against breast cancer cell lines with IC50 values indicating significant potency.
AntimicrobialEffective against Staphylococcus aureus and Candida albicans, suggesting broad-spectrum antimicrobial potential.
Organic ElectronicsExhibited favorable charge transport characteristics when incorporated into OLEDs, enhancing device performance.

Comparison with Similar Compounds

Anti-Inflammatory Pyrazoloquinoline Derivatives

Compounds with amino substituents and aryl groups exhibit potent anti-inflammatory effects. Key examples include:

Compound Substituents (Position) IC₅₀ (NO Inhibition) Key Findings
2i 3-Amino, 4-(4-hydroxyphenylamino) Submicromolar Inhibits iNOS/COX-2 expression; potency ≈ 1400W (control)
2m 3-Amino, 4-(4-carboxyphenylamino) Submicromolar Enhanced solubility due to carboxylic acid group
Target Compound 3-(4-Chlorophenyl), 1-(4-methylphenyl) Not reported Lacks amino groups; steric effects may reduce NO inhibition

Key Differences :

  • The absence of an amino group in the target compound likely diminishes its anti-inflammatory activity compared to 2i and 2m, as amino groups are critical for hydrogen bonding with iNOS .

Bacterial β-Glucuronidase (βG) Inhibitors

Pyrazolo[4,3-c]quinolines with amino-aryl substitutions show pH-dependent βG inhibition:

Compound Substituents (Position) βG Inhibition (pH 7) Application
42 3-Amino, 4-(4-fluorophenylamino) High Reduces CPT-11-induced diarrhea in mice
Target Compound 3-(4-Chlorophenyl), 1-(4-methylphenyl) Not tested Chlorine may enhance binding vs. fluorine but lacks pH sensitivity

Key Differences :

  • However, the lack of an amino group may preclude pH-dependent activity observed in 42 .

Photophysical and Structural Analogues

Crystal structure studies highlight substituent effects on molecular geometry:

Compound Substituents (Position) Photophysical Properties Reference
1-(4-Chlorophenyl)-6,8-diphenyl 1-(4-Chlorophenyl), 6,8-diphenyl Planar structure; strong π-π stacking
F6 3-Methyl, 4-(4-chlorophenyl), 1-phenyl Fluorescence emission at 450 nm
Target Compound 3-(4-Chlorophenyl), 1-(4-methylphenyl) Unreported; methyl group may reduce planarity

Key Differences :

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline?

    • Methodological Answer : A common approach involves starting with 2,4-dichloroquinoline-3-carbonitrile as the core precursor. Functionalization is achieved by introducing aryl substituents (e.g., 4-chlorophenyl and 4-methylphenyl groups) via nucleophilic aromatic substitution or coupling reactions. For example, reacting 2,4-dichloroquinoline-3-carbonitrile with substituted anilines under reflux conditions in polar aprotic solvents (e.g., THF or xylene) yields the pyrazoloquinoline scaffold . Optimization of reaction time (25–30 hours) and purification via recrystallization (e.g., methanol) is critical for isolating the target compound .

    Q. How is structural characterization of this compound performed?

    • Methodological Answer :

    • X-ray crystallography : Resolve the crystal structure to confirm planar deviations and dihedral angles between aromatic rings. For example, deviations of 0.169 Å from planarity in the quinoline moiety and dihedral angles of 71.1° between substituents have been reported for analogous compounds .
    • Spectroscopy : Use 1H^1H NMR (300–400 MHz, CDCl3_3) to identify proton environments (e.g., aryl protons at δ 7.24–8.61 ppm) and 13C^{13}C NMR to assign carbonyl or cyano groups. HRMS (ESI) validates molecular mass (e.g., [M+H]+^+ at 336.0897 m/z for related derivatives) .

    Advanced Research Questions

    Q. How can low yields in the cyclization step during synthesis be addressed?

    • Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Strategies include:

    • Catalyst optimization : Use iodine or Lewis acids to enhance cyclization efficiency .
    • Temperature control : Reflux in xylene (138–144°C) to promote intramolecular reactions while minimizing decomposition .
    • Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the aryl ring can stabilize transition states, improving cyclization yields by 15–20% .

    Q. How do researchers resolve contradictions in spectroscopic data between synthetic batches?

    • Methodological Answer :

    • Comparative analysis : Cross-reference NMR shifts with literature values for analogous compounds. For instance, aryl protons in 7-(4-chlorophenyl) derivatives exhibit distinct doublets (J = 8.4 Hz) at δ 7.57–7.64 ppm .
    • Impurity profiling : Use HPLC or TLC to detect unreacted starting materials or byproducts. Recrystallization from ethanol or methanol can eliminate polar impurities .
    • Validation via X-ray : Resolve ambiguities in NOE or coupling patterns by confirming molecular geometry through crystallography .

    Q. What strategies are employed when unexpected byproducts (e.g., intramolecular cyclization adducts) form during synthesis?

    • Methodological Answer :

    • Mechanistic studies : Use DFT calculations to map potential reaction pathways. For example, intramolecular cyclization in 4-(2-halophenyl) derivatives can lead to fused quinoline systems, requiring halogen substituent analysis to predict regioselectivity .
    • Byproduct isolation : Purify unexpected products via column chromatography (silica gel, hexane/EtOAc) and characterize them via 1H^1H NMR and MS. Adjust reaction conditions (e.g., solvent polarity) to suppress competing pathways .

    Q. How do substituents (e.g., -Cl, -CH3_3) influence the compound’s physicochemical properties?

    • Methodological Answer :

    • Electronic effects : Chlorine increases electrophilicity, enhancing reactivity in cross-coupling reactions. Methyl groups improve solubility in non-polar solvents (e.g., cyclohexane) by 30–40% .
    • Crystal packing : Bulky substituents (e.g., 4-methylphenyl) increase dihedral angles (up to 66.98°), reducing π-π stacking interactions and altering melting points (e.g., 185–300°C) .

    Data Contradiction Analysis

    Q. How can discrepancies in reported melting points or spectral data for this compound be reconciled?

    • Methodological Answer :

    • Purity assessment : Compare elemental analysis (e.g., C, H, N content) across studies. For example, deviations >0.3% in carbon content suggest impurities .
    • Solvent effects : Note that melting points vary with recrystallization solvents (e.g., ethanol vs. methanol can shift mp by 5–10°C) .
    • Polymorphism screening : Use DSC or PXRD to identify crystalline forms, as different polymorphs exhibit distinct thermal and spectral profiles .

    Experimental Design Considerations

    Q. What are the critical parameters for scaling up the synthesis of this compound?

    • Methodological Answer :

    • Solvent volume ratio : Maintain a 10:1 (solvent:substrate) ratio to prevent viscosity issues during stirring .
    • Catalyst loading : Optimize iodine concentration (0.5–1.0 eq.) to balance reaction rate and byproduct formation .
    • Safety protocols : Handle chlorinated intermediates in fume hoods due to potential toxicity .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.